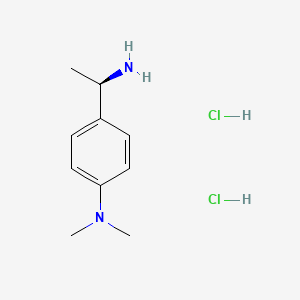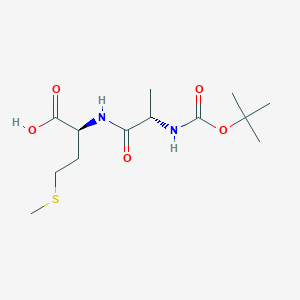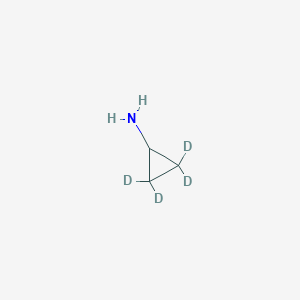
Cyclopropyl-2,2,3,3-d4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-2,2,3,3-d4-amine is a deuterium-labeled derivative of cyclopropanamine. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C3H3D4N, and it has a molecular weight of 61.12 g/mol . Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Mechanism of Action
Target of Action
Cyclopropyl-2,2,3,3-d4-amine is a deuterium-labeled form of cyclopropanamine Cyclopropanamine, the non-deuterated form, is known to interact with cytochrome p450 enzymes .
Mode of Action
Cyclopropanamine, its non-deuterated counterpart, inactivates cytochrome p450 enzymes through a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme .
Biochemical Pathways
The inactivation of cytochrome p450 enzymes by cyclopropanamine can potentially affect various metabolic pathways, as these enzymes play a crucial role in the metabolism of drugs and other xenobiotics .
Pharmacokinetics
The incorporation of deuterium into drug molecules, such as in this compound, has been noted to potentially affect the pharmacokinetic and metabolic profiles of drugs . This is due to the kinetic isotope effect, where the presence of heavier isotopes like deuterium can slow down the rate of metabolic processes, potentially leading to increased half-life and bioavailability .
Result of Action
The inactivation of cytochrome p450 enzymes by cyclopropanamine can potentially lead to alterations in the metabolism of various substances within the cell .
Biochemical Analysis
Biochemical Properties
Cyclopropyl-2,2,3,3-d4-amine is known to interact with major human drug-metabolizing cytochromes P450 enzymes . It can inactivate these enzymes, which play a crucial role in the metabolism of drugs .
Molecular Mechanism
The molecular mechanism of this compound involves initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme . This makes it a mechanism-based inhibitor of certain enzymes .
Temporal Effects in Laboratory Settings
It is known that cyclopropyl groups can be used advantageously to diminish oxidative metabolism in some circumstances .
Metabolic Pathways
This compound is likely to be involved in the metabolic pathways of the cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of drugs, and the compound’s ability to inactivate these enzymes suggests it could have significant effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl-2,2,3,3-d4-amine can be synthesized through the deuteration of cyclopropanamine. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is to use deuterated reagents in the presence of a catalyst to facilitate the exchange reaction . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and high-yield deuteration. The product is then purified through distillation or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-2,2,3,3-d4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or aldehydes.
Reduction: Reduction reactions can convert it into cyclopropyl alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and substituted cyclopropyl derivatives .
Scientific Research Applications
Cyclopropyl-2,2,3,3-d4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Cyclopropanamine: The non-deuterated form of Cyclopropyl-2,2,3,3-d4-amine.
Cyclopropyl-d5-amine: Another deuterium-labeled derivative with different deuterium substitution patterns.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in studying metabolic pathways and reaction mechanisms. The presence of deuterium atoms can lead to differences in reaction rates and product distributions compared to non-deuterated analogs .
Properties
IUPAC Name |
2,2,3,3-tetradeuteriocyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJDQJBWANPRPF-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
61.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051418-97-3 |
Source


|
| Record name | 1051418-97-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

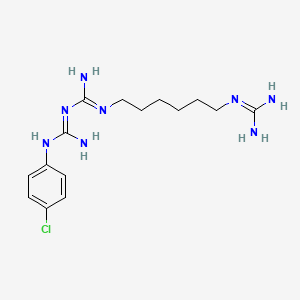
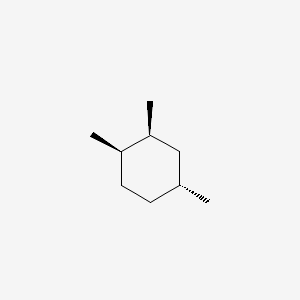
![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B1142162.png)
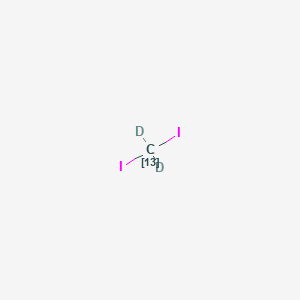
![8-Amino-1-[4-(4-dibutylaminophenylazo)phenylazo]naphthalen-2-ol](/img/structure/B1142169.png)
